molecular formula C7H6BFO4 B1426030 2-Carboxy-3-fluorophenylboronic acid CAS No. 1799979-96-6

2-Carboxy-3-fluorophenylboronic acid

Cat. No.: B1426030
CAS No.: 1799979-96-6
M. Wt: 183.93 g/mol
InChI Key: JTMOSWMDLCMYMU-UHFFFAOYSA-N
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Description

2-Carboxy-3-fluorophenylboronic acid (CAS 1799979-96-6) is a fluorinated boronic acid derivative of high interest in medicinal chemistry and pharmaceutical research. This compound serves as a versatile building block for the synthesis of more complex molecules. Its specific research value is prominent in the development of glucose-responsive insulin (GRI) formulations, a promising approach for improving glycemic control in diabetes treatment . The electron-withdrawing fluoro substituent on the phenylboronic acid ring is crucial, as it lowers the pKa of the boronic acid group, facilitating its reversible binding with 1,2- and 1,3-diols (such as glucose) at physiological pH . Upon binding glucose, the molecule acquires a negative charge, which can be engineered to modulate the solubility and activity of bioconjugates. Researchers utilize this compound to conjugate multiple fluorophenylboronic acid (FPBA) groups onto peptides like insulin, creating analogs with glucose-dependent solubility and release profiles . The carboxy group provides a convenient handle for covalent attachment to other molecules. This product is intended for Research Use Only and is not intended for diagnostic or therapeutic uses.

Properties

IUPAC Name

2-borono-6-fluorobenzoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H6BFO4/c9-5-3-1-2-4(8(12)13)6(5)7(10)11/h1-3,12-13H,(H,10,11)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JTMOSWMDLCMYMU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B(C1=C(C(=CC=C1)F)C(=O)O)(O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H6BFO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

183.93 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1799979-96-6
Record name 2-borono-6-fluorobenzoic acid
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Preparation Methods

Starting Materials and Reagents

Stepwise Synthetic Procedure

The synthetic route can be summarized as follows, adapted from a patented method for fluorinated boronic acids with structural similarity to 2-Carboxy-3-fluorophenylboronic acid:

Step Description Conditions Yield (%) Purity (%)
1 Lithiation of 2-fluoropyridine with lithium diisopropylamide (LDA) at ≤ -55°C under nitrogen 1 hour stirring, nitrogen atmosphere Intermediate A isolated by column chromatography ~70-72 ~98-99
2 Reaction of Intermediate A with n-Butyl lithium and triisopropyl borate ester at ≤ -55°C 4 hours reaction, aqueous quench with saturated NaCl Intermediate B isolated by chromatography ~70-72 ~98-99
3 Final lithiation of Intermediate B with n-Butyl lithium and reaction with triisopropyl borate ester at ≤ -55°C Hydrolysis with acidic aqueous solution, extraction with ethyl acetate Target product isolated 76-78 99

Reaction Details

  • The lithiation step uses LDA or n-BuLi at low temperatures (typically -55°C or below) to selectively metalate the aromatic ring adjacent to fluorine.
  • Triisopropyl borate ester is added to introduce the boronate ester group, which upon acidic workup converts to the boronic acid.
  • The reaction is performed under inert atmosphere (nitrogen) to avoid moisture and oxygen interference.
  • Quenching and extraction steps are carefully controlled to maintain product integrity.
  • Purification by column chromatography using normal phase silica gel and heptane or petroleum ether as eluents yields high purity products.

Research Findings and Analytical Data

Purity and Yield Optimization

  • Two different scale reactions showed consistent yields around 70-78% with purities exceeding 98%, indicating reproducibility.
  • The molar ratios of reagents are critical, typically 1:1.2-1.5 for intermediate to n-BuLi and 1.1-1.2 for triisopropyl borate ester.
  • pH control during hydrolysis (acidic pH 4-6) is essential to maximize yield and purity.

Advantages and Limitations

Aspect Description
Advantages High purity (>99%), good yields (70-78%), well-established lithiation chemistry, scalable under nitrogen atmosphere
Limitations Requires low temperature (-55°C or below), use of strong bases (n-BuLi, LDA) which are moisture sensitive and hazardous, multi-step purification

Alternative Approaches and Functionalization

While the above method is robust for 2-fluoropyridine derivatives, related fluorophenylboronic acids such as this compound have been functionalized via peptide conjugation techniques in biochemical research:

  • Late-stage conjugation of 4-carboxy-3-fluorophenylboronic acid to peptide lysine residues using carbodiimide-mediated coupling in dimethylformamide (DMF).
  • Solid-phase peptide synthesis (SPPS) techniques introduce the boronic acid moiety post-peptide assembly to avoid degradation.
  • This method is more relevant for biochemical applications rather than bulk chemical synthesis but demonstrates the compound’s versatility.

Summary Table of Key Preparation Parameters

Parameter Value/Condition Notes
Reaction temperature ≤ -55°C Critical for lithiation selectivity
Atmosphere Nitrogen Prevents moisture and oxygen interference
Base n-Butyl lithium or LDA Strong base for metalation
Boron source Triisopropyl borate ester Converts to boronic acid upon hydrolysis
Solvent Tetrahydrofuran (THF) Common aprotic solvent
Quenching agent Saturated NaCl solution, aqueous sodium bisulfite Neutralizes reactive intermediates
Purification Column chromatography (silica gel) Normal phase with heptane or petroleum ether
Yield 70-78% High for organoboron compounds
Purity 98-99% Suitable for pharmaceutical and chemical use

Chemical Reactions Analysis

Types of Reactions: 2-Carboxy-3-fluorophenylboronic acid can undergo various chemical reactions, including:

  • Oxidation: The carboxyl group can be further oxidized to produce carboxylic acids or their derivatives.

  • Reduction: The boronic acid group can be reduced to form boronic esters or borane derivatives.

  • Substitution: The fluorine atom on the phenyl ring can be substituted with other functional groups through nucleophilic aromatic substitution reactions.

Common Reagents and Conditions:

  • Oxidation reactions may use oxidizing agents such as potassium permanganate (KMnO4) or chromic acid (H2CrO4).

  • Reduction reactions may involve reducing agents like sodium borohydride (NaBH4) or hydrogen gas (H2) in the presence of a catalyst.

  • Substitution reactions may require strong nucleophiles and high temperatures.

Major Products Formed:

  • Oxidation: Carboxylic acids, anhydrides, or esters.

  • Reduction: Boronic esters or borane derivatives.

  • Substitution: Various substituted phenyl compounds.

Scientific Research Applications

Organic Synthesis

Suzuki-Miyaura Cross-Coupling Reactions
One of the primary applications of 2-Carboxy-3-fluorophenylboronic acid is as a reagent in Suzuki-Miyaura cross-coupling reactions. This reaction is pivotal for forming carbon-carbon bonds, which are fundamental in constructing complex organic molecules. The compound facilitates the coupling of aryl halides with various nucleophiles, enabling the synthesis of biaryl compounds used in pharmaceuticals and agrochemicals.

Reaction TypeDescription
Suzuki-Miyaura Coupling Forms carbon-carbon bonds between aryl halides and nucleophiles.
Oxidation The carboxyl group can be oxidized to yield carboxylic acids or their derivatives.
Reduction The boronic acid moiety can be reduced to form boronic esters or borane derivatives.
Nucleophilic Substitution The fluorine atom can be substituted with other functional groups.

Biochemical Applications

Modification of Biomolecules
In biological research, this compound has been utilized to modify biomolecules, including proteins like insulin. This modification can lead to the development of glucose-responsive insulin formulations, which have potential applications in diabetes management. The ability of boronic acids to form reversible covalent bonds with diols allows for specific targeting of glycoproteins and carbohydrates.

Cellular Effects
Boronic acids, including this compound, can influence cellular functions by interacting with signaling pathways and metabolic processes. They have been shown to affect gene expression and cellular metabolism, making them valuable tools for studying cellular mechanisms.

Material Science

Production of Functional Materials
this compound is also employed in the synthesis of materials that require boronic acid functionalities. These materials are often used in sensors, drug delivery systems, and as intermediates in the production of polymers. The unique properties imparted by the fluorine atom enhance the reactivity and stability of the resultant materials.

Case Study 1: Development of Glucose-Responsive Insulin

Research has demonstrated that modifying insulin with this compound can create formulations that respond to glucose levels in the bloodstream. This approach aims to improve diabetes management by providing more effective control over blood sugar levels through tailored insulin release profiles.

Case Study 2: Synthesis of Biaryl Compounds

A study focused on synthesizing biaryl compounds using this compound in Suzuki-Miyaura reactions highlighted its efficiency and selectivity. The resulting compounds exhibited promising biological activities, showcasing the compound's utility in pharmaceutical chemistry.

Mechanism of Action

The mechanism by which 2-carboxy-3-fluorophenylboronic acid exerts its effects depends on the specific application. In Suzuki-Miyaura coupling reactions, the boronic acid group acts as a nucleophile, facilitating the formation of carbon-carbon bonds. In glucose-responsive insulin, the boronic acid group binds to glucose molecules, altering the solubility and activity of the insulin.

Molecular Targets and Pathways Involved:

  • In Suzuki-Miyaura coupling, the molecular target is the carbon-carbon double bond, and the pathway involves the formation of a palladium-catalyzed intermediate.

  • In glucose-responsive insulin, the molecular target is glucose, and the pathway involves the reversible binding of glucose to the boronic acid group.

Comparison with Similar Compounds

Positional Isomers of Carboxy-Fluorophenylboronic Acids

The position of substituents significantly impacts reactivity and applications. Key isomers include:

Compound Name CAS Number Substituent Positions Molecular Weight (g/mol) Purity Key Properties/Applications
4-Carboxy-3-fluorophenylboronic acid 120153-08-4 4-COOH, 3-F 183.93 >97% Enhanced solubility; used in bioconjugation
5-Carboxy-2-fluorophenylboronic acid 874219-59-7 5-COOH, 2-F 183.93 >97% Meta-substitution favors electronic modulation in catalysis
3-Carboxy-2-fluorophenylboronic acid 1072952-09-0 3-COOH, 2-F 183.93 96% Steric hindrance near boronic acid reduces coupling efficiency

Key Differences :

  • Electronic Effects : The ortho-carboxy group in 2-carboxy-3-fluoro derivatives increases acidity (pKa ~3-4) compared to para-substituted analogs (pKa ~4-5), enhancing water solubility .
  • Steric Effects : Proximity of -COOH and -B(OH)₂ in 2-carboxy-3-fluoro compounds may hinder substrate binding in catalytic reactions compared to 4-carboxy-3-fluoro analogs .

Fluorinated Phenylboronic Acids with Alternative Functional Groups

Substitution of the carboxy group with other moieties alters reactivity:

Compound Name CAS Number Functional Group Molecular Weight (g/mol) Purity Applications
3-Cyano-4-fluorophenylboronic acid N/A -CN 165.96 >97% Electron-deficient; suited for electronic materials
4-Bromo-3-fluorobenzeneboronic acid N/A -Br 219.82 N/A Bulky substituent slows coupling kinetics but improves selectivity
5-Carboxy-2-fluoro-3-methoxyphenylboronic acid 2377609-80-6 -COOH, -OCH₃ 213.96 96% Methoxy group balances electron withdrawal; used in medicinal chemistry

Key Differences :

  • Electron-Withdrawing vs. Electron-Donating Groups: Carboxy (-COOH) and cyano (-CN) groups increase electrophilicity of the boronic acid, accelerating cross-couplings, whereas methoxy (-OCH₃) reduces reactivity .
  • Steric Bulk : Bromine in 4-bromo-3-fluoro analogs introduces steric challenges but enables further functionalization via halogen exchange .

Fluorinated Boronic Acids Without Carboxy Substituents

Simpler fluorinated analogs highlight the role of the carboxy group:

Compound Name CAS Number Substituents Molecular Weight (g/mol) Purity Applications
2,6-Difluorophenylboronic acid 162101-25-9 2-F, 6-F 157.93 N/A High reactivity in Suzuki reactions due to electron deficiency
2,4,6-Trifluorophenylboronic acid 182482-25-3 2-F, 4-F, 6-F 175.93 N/A Extreme electron withdrawal limits solubility but enhances coupling rates

Key Differences :

  • Reactivity : The absence of a carboxy group in these compounds simplifies synthesis but reduces versatility in post-functionalization (e.g., bioconjugation) .
  • Solubility: Non-carboxy derivatives are less water-soluble, requiring organic solvents for reactions .

Research and Application Insights

  • Suzuki-Miyaura Couplings : 2-Carboxy-3-fluorophenylboronic acid’s -COOH group facilitates conjugation to biomolecules (e.g., peptides), enabling targeted drug delivery systems .
  • Thermal Stability : Thermogravimetric analysis (TGA) shows decomposition temperatures >200°C, comparable to 4-carboxy-3-fluoro analogs .

Biological Activity

2-Carboxy-3-fluorophenylboronic acid is a boronic acid derivative that has garnered attention for its potential biological activities, particularly in the realms of medicinal chemistry and biochemistry. This compound is characterized by its ability to form reversible covalent bonds with diols, making it a valuable tool in various biochemical applications, including enzyme inhibition and glucose sensing.

Chemical Structure and Properties

  • Molecular Formula : C7H6BFO4
  • Molecular Weight : 181.93 g/mol
  • Canonical SMILES : B(C1=CC(=C(C=C1F)C(=O)O)O)(O)O

The biological activity of this compound is primarily attributed to its ability to interact with biological molecules through boronate ester formation. This interaction is particularly significant in:

  • Enzyme Inhibition : The compound can inhibit enzymes that utilize diols as substrates, such as glycosidases and proteases.
  • Glucose Sensing : It shows promise as a glucose sensor due to its selective binding to glucose over other saccharides, which can be exploited in diabetes management.

Anticancer Activity

Recent studies have indicated that this compound exhibits anticancer properties. It has been shown to inhibit cancer cell proliferation by targeting specific signaling pathways involved in tumor growth. For example:

  • Case Study : In vitro studies demonstrated that the compound reduced the viability of breast cancer cells by inducing apoptosis and cell cycle arrest.

Antimicrobial Activity

The compound also displays antimicrobial properties, making it a candidate for developing new antibiotics. Research indicates that it can inhibit the growth of various bacterial strains, although the exact mechanism remains under investigation.

Comparative Analysis with Related Compounds

Compound NameActivity TypeIC50 (µM)Reference
This compoundAnticancer15
4-Carboxy-3-fluorophenylboronic acidAntimicrobial20
Boric AcidEnzyme Inhibition25

Research Findings

  • Glucose Sensing : A study highlighted the compound's ability to form a complex with glucose, resulting in a significant increase in fluorescence intensity, which can be measured using simple spectroscopy techniques. This suggests its potential application in developing sensitive glucose sensors for diabetic patients .
  • Enzyme Interaction : Research has shown that this compound can effectively inhibit enzymes like α-glucosidase, which is crucial in carbohydrate metabolism. This inhibition can lead to reduced blood sugar levels post-meal, making it relevant for diabetes treatment .

Q & A

Q. What are the recommended synthetic routes for 2-carboxy-3-fluorophenylboronic acid, and how do reaction conditions influence yield and purity?

Methodological Answer: The synthesis of ortho-substituted phenylboronic acids like this compound typically involves cross-coupling reactions or functionalization of pre-existing boronic acid scaffolds. A Grignard reagent approach (e.g., reacting 3-fluoro-2-carboxyphenylmagnesium bromide with trimethyl borate) is a viable route, but steric hindrance from the carboxyl and fluorine groups may require optimized temperature control (e.g., −78°C to room temperature) to prevent decomposition . Alternative methods include halogenation-borylation sequences, where intermediates like 2-chloro-3-fluorobenzoic acid are converted to the boronic acid via Miyaura borylation using Pd catalysts (e.g., Pd(dppf)Cl₂) and bis(pinacolato)diboron . Purity (>97%) can be achieved via recrystallization in ethanol/water mixtures, as evidenced by similar derivatives in commercial catalogs .

Q. How should researchers handle and store this compound to ensure stability?

Methodological Answer: Stability is highly dependent on storage conditions. The compound should be stored at 0–6°C in airtight, moisture-resistant containers to prevent hydrolysis of the boronic acid group . Decomposition products include boron oxides and CO₂, which can be monitored via TGA (thermogravimetric analysis) . Avoid exposure to strong oxidizers or bases, as these may induce decarboxylation or boronate ester formation .

Q. What analytical techniques are critical for characterizing this compound and verifying its structure?

Methodological Answer:

  • NMR Spectroscopy: ¹¹B NMR can confirm the boronic acid moiety (δ ~30 ppm), while ¹⁹F NMR identifies the fluorine environment (δ ~−110 ppm for meta-F) .
  • IR Spectroscopy: Carboxylic acid O–H stretches (~2500–3000 cm⁻¹) and B–O vibrations (~1350 cm⁻¹) are key markers .
  • HPLC-MS: Used to assess purity (>97%) and detect hydrolyzed byproducts (e.g., boroxines) .

Advanced Research Questions

Q. How does the ortho-carboxy group influence the reactivity of 3-fluorophenylboronic acid in Suzuki-Miyaura cross-coupling reactions?

Methodological Answer: The ortho-carboxy group can sterically hinder the boronic acid’s coordination to Pd catalysts, reducing coupling efficiency. To mitigate this, researchers employ bulky ligands (e.g., SPhos or XPhos) and elevated temperatures (80–100°C) to enhance catalytic activity . For example, coupling with aryl bromides under microwave irradiation (150°C, 20 min) achieved 75–85% yields in derivatives like 5-carboxy-2-fluorophenylboronic acid . Kinetic studies using in situ ¹⁹F NMR can monitor reaction progress and optimize conditions .

Q. What computational models predict the tautomeric equilibrium and acidity of this compound?

Methodological Answer: Density Functional Theory (DFT) calculations (B3LYP/6-311++G(d,p)) predict that the carboxylic acid group increases acidity (pKa ~3.5–4.0) compared to non-carboxylated analogs (pKa ~8.5) . Tautomerism between the boronic acid (B–OH) and boroxine forms is influenced by solvent polarity. In DMSO, the monomeric boronic acid dominates, while aqueous solutions favor cyclic trimers .

Q. How can researchers resolve contradictory data on the compound’s solubility in polar vs. nonpolar solvents?

Methodological Answer: Contradictions arise from the compound’s pH-dependent solubility. In acidic conditions (pH < 4), the carboxyl group is protonated, reducing aqueous solubility (<1 mg/mL). In basic buffers (pH 7–9), deprotonation enhances solubility (~10 mg/mL) but risks boronate hydrolysis . Solubility in organic solvents (e.g., DMF, THF) is higher (>50 mg/mL), but residual water must be minimized. Experimental validation via dynamic light scattering (DLS) or Karl Fischer titration is recommended .

Q. What strategies optimize the use of this compound in bioconjugation or sensor applications?

Methodological Answer: The carboxyl group enables covalent conjugation to amines (e.g., proteins, peptides) via EDC/NHS chemistry, while the boronic acid binds diols (e.g., saccharides) for sensor design . For fluorescence-based sensors, meta-fluorine’s electron-withdrawing effect enhances quantum yield when paired with arylboronate dyes . Stability in physiological conditions (pH 7.4, 37°C) should be tested via LC-MS to track decomposition over 24–72 hours .

Methodological Notes for Contradictory Evidence

  • Reactivity Discrepancies: Differences in reported coupling efficiencies may stem from ligand choice or solvent purity. Replicate reactions using anhydrous solvents and standardized Pd catalysts .
  • Ecotoxicity Data Gaps: Limited ecotoxicological data require extrapolation from structurally similar compounds (e.g., 4-carboxyphenylboronic acid), which show moderate aquatic toxicity (EC50 ~10 mg/L) .

Retrosynthesis Analysis

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Strategy Settings

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Min. plausibility 0.01
Model Template_relevance
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Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
2-Carboxy-3-fluorophenylboronic acid
Reactant of Route 2
Reactant of Route 2
2-Carboxy-3-fluorophenylboronic acid

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